An In-depth Technical Guide to the Physicochemical Properties of Methyl L-valinate
An In-depth Technical Guide to the Physicochemical Properties of Methyl L-valinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl L-valinate and its commonly used hydrochloride salt. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
Methyl L-valinate is the methyl ester of the essential amino acid L-valine. It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Valacyclovir and the antihypertensive agent Valsartan.[1][2][3] Understanding its physicochemical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide outlines these properties for both the free base and the hydrochloride salt, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis and purification.
Physicochemical Properties
The quantitative physicochemical data for Methyl L-valinate and its hydrochloride salt are summarized in the tables below. It is important to distinguish between the two forms as their properties differ significantly.
Methyl L-valinate (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 4070-48-8 | [4][5] |
| Molecular Formula | C₆H₁₃NO₂ | [4][5] |
| Molecular Weight | 131.17 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 146 °C | [7] |
| Density | 0.968 g/cm³ | [7] |
| pKa | 7.49 | [7] |
| Storage | 2-8 °C | [7] |
Methyl L-valinate Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 6306-52-1 | [1][8][9] |
| Molecular Formula | C₆H₁₄ClNO₂ (or C₆H₁₃NO₂·HCl) | [1][10] |
| Molecular Weight | 167.63 g/mol | [8][9][10] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 163-165 °C, 171-173 °C | [1][8][9][11] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol. | [1][2][3][9] |
| Optical Rotation | [α]/D ≈ +15° (c=2 in H₂O) | [8][9] |
| Storage | Room temperature, sealed in a dry place. | [3][9] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of Methyl L-valinate and its hydrochloride salt.
Melting Point Determination (Capillary Method)
This protocol is suitable for determining the melting point of Methyl L-valinate hydrochloride.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline Methyl L-valinate hydrochloride is placed in a mortar and finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate (e.g., 10-20 °C/min) can be used for an initial approximate determination.
-
For an accurate measurement, a new sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 0.5-1.5 °C.
Optical Rotation Measurement
This protocol is used to determine the specific rotation of Methyl L-valinate hydrochloride.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of Methyl L-valinate hydrochloride (e.g., 200 mg).
-
Transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in distilled water and fill the flask to the mark. This creates a solution with a concentration (c) of 0.2 g/mL.
-
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The zero reading is calibrated using a blank sample (distilled water) in the polarimeter cell.
-
Measurement:
-
The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter, and the observed rotation (α) is measured. Multiple readings are taken and averaged to ensure accuracy.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Solubility Determination (Visual Method)
This protocol provides a qualitative and semi-quantitative assessment of solubility.
Apparatus:
-
Vials or test tubes with caps
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: A predetermined amount of Methyl L-valinate hydrochloride (e.g., 10 mg) is weighed and placed into a vial.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the vial.
-
Dissolution:
-
The vial is capped and vortexed for 1-2 minutes at room temperature.
-
A visual inspection is made to determine if the solid has dissolved completely.
-
If the solid is not fully dissolved, the vial can be placed in a water bath sonicator for up to 15 minutes.
-
If still not dissolved, gentle heating in a water bath may be applied.
-
-
Observation and Classification: The solubility is classified based on visual observation (e.g., soluble, slightly soluble, insoluble). For a more quantitative measure, small increments of the solvent can be added until the solid completely dissolves, allowing for the calculation of an approximate solubility value (e.g., in mg/mL).
Synthesis and Purification Workflow
Methyl L-valinate hydrochloride is commonly synthesized via the Fischer esterification of L-valine with methanol, using thionyl chloride as a catalyst.[12][13][14] The following diagram illustrates the general workflow for its synthesis and purification.
Caption: Workflow for the synthesis and purification of Methyl L-valinate HCl.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of Methyl L-valinate and its hydrochloride salt, which are essential for its application in research and development. The tabulated data offers a quick reference, while the experimental protocols provide a foundation for laboratory procedures. The synthesis workflow diagram gives a clear overview of the manufacturing process for this important chemical intermediate. It is anticipated that this guide will be a useful tool for scientists and professionals in the pharmaceutical and chemical industries.
References
- 1. atompharma.co.in [atompharma.co.in]
- 2. L-Valine methyl ester hydrochloride | 6306-52-1 [amp.chemicalbook.com]
- 3. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]
- 4. L-Valine, methyl ester [webbook.nist.gov]
- 5. L-Valine, methyl ester [webbook.nist.gov]
- 6. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-VALINE METHYL ESTER | CAS#:4070-48-8 | Chemsrc [chemsrc.com]
- 8. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6306-52-1 CAS MSDS (L-Valine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Methyl valinate hydrochloride | C6H14ClNO2 | CID 111190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 13. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
